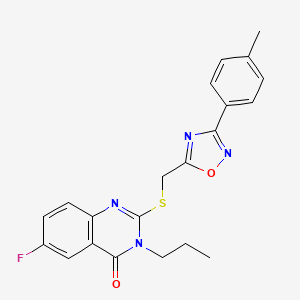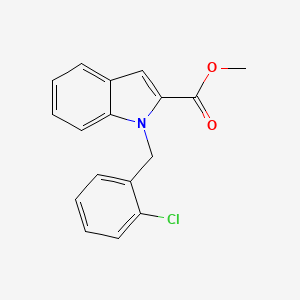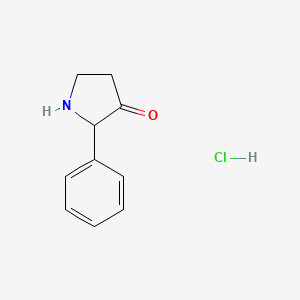![molecular formula C18H20N2O2S2 B2372281 N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 868965-71-3](/img/structure/B2372281.png)
N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a compound with the molecular formula C20H24N2O2S2 and a molecular weight of 388.54. It is a thiophene-based analog, which is a class of compounds that have been of great interest in medicinal chemistry and material science due to their wide range of therapeutic properties .
Synthesis Analysis
Thiophene derivatives are typically synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a significant synthetic method to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is derived from this basic thiophene structure.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific derivative . For example, the Gewald reaction is a typical method for synthesizing aminothiophene derivatives .Scientific Research Applications
Antibacterial and Antifungal Activities
Thiophene-3-carboxamide derivatives have been investigated for their antimicrobial properties. A study highlighted the synthesis and biological evaluation of thiophene carboxamide derivatives, showing significant antibacterial and antifungal activities. These compounds were tested against a panel of microbial strains, demonstrating their potential as lead compounds for the development of new antimicrobial agents (Vasu et al., 2003).
Anticancer Properties
Research on thiophene derivatives also extends to their anticancer activities. Compounds structurally related to thiophene carboxamides have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. These studies have identified compounds with potent cytotoxicity against various cancer cell lines, highlighting the potential of thiophene derivatives in cancer therapy. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones demonstrated potent cytotoxicity, underscoring the therapeutic potential of thiophene carboxamide derivatives in cancer treatment (Deady et al., 2005).
Chemical Synthesis and Material Science Applications
Thiophene derivatives have also been explored for their applications in chemical synthesis and material science. The preparation and reactions of various thiophene derivatives have led to the development of novel compounds with potential applications in organic synthesis, materials science, and as intermediates in the synthesis of more complex molecules. For instance, the preparation of 1,4,2-dithiazolium salts from thiophene derivatives outlines a methodology for synthesizing compounds that could have applications in materials science and as precursors for further chemical transformations (Yonemoto et al., 1992).
Future Directions
Thiophene-based analogs, including “N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide”, continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely continue to explore the synthesis, properties, and applications of these compounds .
Mechanism of Action
Target of Action
It is known that thiophene-based compounds, such as this one, have a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
Thiophene-based compounds are known to interact with various biological targets to exert their effects . For example, some thiophene compounds are known to act as voltage-gated sodium channel blockers .
Result of Action
Given the diverse biological activities of thiophene-based compounds, it can be inferred that this compound may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-19-17(22)16-13-8-5-9-14(13)24-18(16)20-15(21)10-11-23-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJGVPNLMLGDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2372200.png)
![3-[1-(4-Methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B2372202.png)

![N-(4-ethylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2372204.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile](/img/structure/B2372205.png)
![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2372209.png)
![(E)-4-(Dimethylamino)-N-[1-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)cyclobutyl]but-2-enamide](/img/structure/B2372210.png)

![2-(4-(Benzylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2372212.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)



